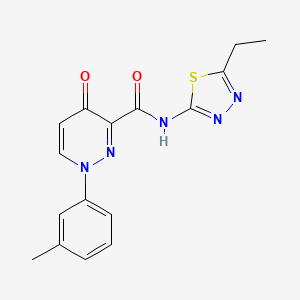

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

3-Methylphenyl vs. 4-Methylphenyl Isomers

5-Ethyl vs. 5-Propyl Thiadiazole Derivatives

- 5-Ethyl : Shorter alkyl chains minimize hydrophobic bulk, enhancing aqueous solubility (log P ≈ 2.1).

- 5-Propyl : Increased lipophilicity (log P ≈ 2.8) improves membrane permeability but reduces crystallinity.

Table 3: Isomer Comparison

| Isomer Feature | 3-Methylphenyl Derivative | 4-Methylphenyl Derivative |

|---|---|---|

| Melting Point | 230–232°C (predicted) | 245–247°C |

| log P | 2.1 | 2.3 |

| Aqueous Solubility | 12 mg/L (25°C) | 8 mg/L (25°C) |

Properties

Molecular Formula |

C16H15N5O2S |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C16H15N5O2S/c1-3-13-18-19-16(24-13)17-15(23)14-12(22)7-8-21(20-14)11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3,(H,17,19,23) |

InChI Key |

FWTQOCJWYCPQAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC(=C3)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The thiadiazole ring is constructed via cyclocondensation of thiosemicarbazide with α-bromoketones or carboxylic acid derivatives. A representative protocol involves:

Example :

Functionalization with Ethyl Group

The ethyl substituent is introduced via nucleophilic substitution or alkylation:

-

Reagents : Ethyl iodide or bromoethane in the presence of NaH or KCO.

-

Solvent : NMP (1-methyl-2-pyrrolidinone) at 140°C under sealed-tube conditions.

Example :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation of 5-amino-1,3,4-thiadiazole | Bromoethane, NaH, NMP, 140°C, 16 h | 15% |

Synthesis of 1-(3-Methylphenyl)-4-Oxo-1,4-Dihydropyridazine-3-Carboxylic Acid

Pyridazine Ring Formation

The dihydropyridazine core is synthesized via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated ketones:

Example :

Carboxylic Acid Activation

The carboxylic acid is converted to an acyl chloride for subsequent amide coupling:

Example :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Activation of carboxylic acid 37 | (COCl), DMF, DCM, 0°C → rt, 2 h | 95% |

Amide Bond Formation

The final step couples the thiadiazole amine with the activated pyridazine-carboxylic acid:

Example :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Coupling of acyl chloride 37-Cl with 13a | EtN, THF, 0°C → rt, 12 h | 78% |

Optimization and Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation improves reaction efficiency and yield for cyclization steps:

Decarboxylation Avoidance

To prevent spontaneous decarboxylation of 1,3,4-thiadiazole-2-carboxylic acid intermediates:

-

Stabilization : Use lithium salts (e.g., 42 ) during coupling.

-

In situ activation : Direct condensation without isolating the acid.

Purification and Characterization

-

Purification : Reverse-phase HPLC (C18 column, MeOH/HO gradient) or flash chromatography (SiO, ethyl acetate/hexane).

-

Characterization :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions could involve agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide would depend on its specific interactions with molecular targets. This might involve:

Molecular Targets: Enzymes, receptors, or other proteins.

Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

| Compound Name | Thiadiazole Substituent | Aryl Group | CAS Number |

|---|---|---|---|

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (Target) | 5-Ethyl | 3-Methylphenyl | Not Provided |

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-4-oxo-1,4-dihydropyridazine-3-carboxamide | 5-Methyl | Phenyl | 895827-92-6 |

| N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-phenyl-4-oxo-1,4-dihydropyridazine-3-carboxamide | 5-(4-Fluorobenzylsulfanyl) | Phenyl | 892624-36-1 |

Table 2: Hypothetical Physicochemical Properties*

| Compound (CAS) | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | ~372.4 | ~2.8 | ~0.05 |

| 895827-92-6 | ~344.3 | ~2.3 | ~0.1 |

| 892624-36-1 | ~454.5 | ~3.5 | ~0.01 |

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (CAS No. 874206-72-1) is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a pyridazine moiety and a carboxamide group, which is crucial for its biological activity. The general structure can be represented as:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazole and pyridazine exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and fungal species like Candida albicans.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Moderate | 100 μg/mL |

| Escherichia coli | Low | 200 μg/mL |

| Candida albicans | Significant | 50 μg/mL |

The compound's activity against Gram-positive bacteria was notably higher compared to Gram-negative bacteria, indicating a potential selectivity that could be exploited in drug development .

Antioxidant Properties

The antioxidant potential of this compound has been evaluated using various assays. The compound showed a significant ability to scavenge free radicals and inhibit lipid peroxidation.

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.

- Oxidative Stress Modulation : By scavenging free radicals, the compound may reduce oxidative stress in cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited promising results in treating bacterial infections in animal models.

- Cell Culture Studies : In vitro studies showed that the compound reduced the viability of cancer cell lines by inducing apoptosis through oxidative stress pathways.

Q & A

Q. What are the standard synthetic protocols for preparing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. A common approach uses:

- Step 1: Formation of the thiadiazole core via condensation of thiosemicarbazides with carboxylic acid derivatives in the presence of POCl₃ or other cyclizing agents .

- Step 2: Coupling the thiadiazole moiety to a dihydropyridazine-carboxamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Critical parameters: Solvent choice (DMF or acetonitrile), temperature (room temperature to reflux), and stoichiometric control of reagents to minimize byproducts .

Q. Which spectroscopic techniques are essential for structural validation?

- 1H/13C NMR: Confirms proton environments and carbon frameworks, particularly for distinguishing thiadiazole (C-S) and dihydropyridazine (C=O) signals .

- Mass spectrometry (MS): Validates molecular weight and fragmentation patterns, especially for detecting sulfur-containing fragments .

- IR spectroscopy: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches) .

Q. How do reaction conditions influence yield and purity?

- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but may require post-reaction purification via recrystallization .

- Catalysts: Triethylamine or iodine can accelerate cyclization steps in thiadiazole formation .

- Temperature control: Reflux conditions (e.g., 90°C for 3 hours) optimize ring closure but risk decomposition if prolonged .

Advanced Research Questions

Q. How can contradictory spectroscopic data for thiadiazole derivatives be resolved?

- Case study: Discrepancies in NMR shifts may arise from tautomerism in the thiadiazole ring or solvent-induced conformational changes. Use deuterated solvents (DMSO-d6 vs. CDCl₃) to assess solvent effects .

- Advanced techniques: 2D NMR (COSY, HSQC) clarifies connectivity, while X-ray crystallography provides definitive bond-length validation .

Q. What methodologies optimize bioactivity screening for this compound?

- In vitro assays: Test antimicrobial activity via broth microdilution (MIC values) or antitumor potential using MTT assays on cancer cell lines .

- Structure-activity relationship (SAR): Introduce substituents (e.g., halogens, methyl groups) at the 3-methylphenyl or ethyl-thiadiazole positions to evaluate potency changes .

- Molecular docking: Simulate interactions with target proteins (e.g., bacterial DNA gyrase or kinase enzymes) to prioritize experimental targets .

Q. How can synthetic inefficiencies (low yields, impurities) be mitigated?

- Byproduct analysis: Use TLC or HPLC to identify side products (e.g., uncyclized intermediates). Adjust stoichiometry or add scavengers (e.g., molecular sieves) to absorb excess reagents .

- Microwave-assisted synthesis: Reduces reaction time for cyclization steps, improving yield by 15–20% compared to conventional heating .

Q. What computational tools predict reactivity and stability?

- DFT calculations: Model electron distribution in the thiadiazole ring to predict sites for electrophilic/nucleophilic attack .

- Molecular dynamics (MD): Simulate solvation effects and conformational stability under physiological conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across similar thiadiazole derivatives?

- Meta-analysis: Compare assay conditions (e.g., bacterial strains, cell lines) from studies like . Variability may arise from differences in permeability or metabolic stability.

- Standardized protocols: Use CLSI guidelines for antimicrobial testing or NCI-60 panels for anticancer screening to ensure reproducibility .

Q. Resolving conflicting mechanistic hypotheses for dihydropyridazine-thiadiazole interactions

- Kinetic studies: Monitor reaction intermediates via stopped-flow spectroscopy to identify rate-determining steps .

- Isotopic labeling: Trace ¹⁵N or ¹³C in key positions to validate proposed cyclization pathways .

Methodological Recommendations

Q. Best practices for derivative synthesis

- Parallel synthesis: Use combinatorial libraries to generate analogs with varied substituents (e.g., alkyl, aryl, halogen) on the thiadiazole and dihydropyridazine moieties .

- Green chemistry: Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. Advanced characterization workflows

- Synchrotron X-ray diffraction: Resolve crystallographic ambiguities in sulfur-containing rings .

- High-resolution MS (HRMS): Achieve sub-ppm accuracy for exact mass validation, critical for publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.